molecular formula C9H12N2O2 B2387520 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 1545171-96-7

6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B2387520
CAS No.: 1545171-96-7
M. Wt: 180.207
InChI Key: BZSDIGHEWZBLPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid is a versatile chemical scaffold in medicinal chemistry research. Its core structure is of significant interest for developing novel therapeutic agents, particularly as a precursor for inhibitors targeting key enzymes. Scientific literature on closely related tetrahydroimidazo[1,2-a]pyridine derivatives highlights their potential in diverse research areas. One prominent application is in the investigation of heparanase-1 (HPSE1) inhibitors. HPSE1 is an endo-β-d-glucuronidase that cleaves heparan sulfate proteoglycans, and its inhibition is a recognized research pathway for conditions like proteinuric kidney disease . Tetrahydroimidazo[1,2-a]pyridine-based compounds have been identified as potent and selective inhibitors in early-stage drug discovery efforts for this target . Furthermore, this chemical class is explored for its antimicrobial properties. Research on analogous structures, specifically hydrazone derivatives, has demonstrated excellent in vitro antibacterial and selective antifungal activity against various pathogenic strains, including Candida species, with some compounds showing minimal cytotoxicity at effective concentrations . This makes the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine nucleus a valuable template for developing new anti-infective agents aimed at addressing multidrug-resistant infections . Researchers utilize this carboxylic acid derivative as a key building block to explore these and other structure-activity relationships, facilitating the lead identification and optimization process in multiple therapeutic domains.

Properties

IUPAC Name

6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-6-2-3-8-10-4-7(9(12)13)11(8)5-6/h4,6H,2-3,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSDIGHEWZBLPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=NC=C(N2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation Reactions for Core Scaffold Formation

Diamine-Ketene Aminal Condensation

A foundational approach involves the condensation of 1,2-diamines with ketene aminals to construct the imidazo[1,2-a]pyridine skeleton. For 6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid, the reaction typically employs 1,1-bis(methylthio)-2-nitroethylene and a substituted diamine precursor.

Reaction Conditions:

  • Solvent: Ethanol or methanol under reflux (78–90°C)
  • Catalyst: None required; reaction proceeds via nucleophilic attack of the diamine on the electron-deficient ketene aminal.
  • Yield: 45–60% after purification by column chromatography.

Mechanistic Insight:
The diamine attacks the β-carbon of the ketene aminal, leading to cyclization and elimination of methylthiol groups. The nitro group facilitates electron withdrawal, stabilizing the transition state.

Cyclization of Amino Alcohols

Alternative routes utilize amino alcohols bearing pre-installed methyl and carboxylic acid groups. For example, 5-amino-6-methylpiperidin-3-ol undergoes cyclization with formic acid to form the tetrahydroimidazo ring.

Key Steps:

  • Protection: The amino group is protected with a tert-butoxycarbonyl (Boc) group.
  • Cyclization: Heating with formic acid (100°C, 12 h) induces intramolecular dehydration.
  • Deprotection: Acidic hydrolysis (HCl/EtOAc) removes the Boc group.

Advantages:

  • Avoids harsh reagents.
  • Enables regioselective introduction of the methyl group.

Functional Group Introduction and Modification

Methyl Group Installation

The 6-methyl substituent is introduced via alkylation of a secondary amine intermediate.

Method:

  • Substrate: 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid.
  • Reagent: Methyl iodide (CH₃I) in dimethylformamide (DMF).
  • Base: Potassium carbonate (K₂CO₃).
  • Conditions: 60°C, 6 h.
  • Yield: 70–75%.

Challenges:

  • Over-alkylation at the 3-position carboxylic acid must be mitigated by controlled stoichiometry.

Carboxylic Acid Synthesis

The 3-carboxylic acid group is introduced via hydrolysis of a nitrile or ester precursor.

Nitrile Hydrolysis
  • Substrate: 3-Cyano-6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine.
  • Reagent: Concentrated hydrochloric acid (HCl) at reflux (110°C, 8 h).
  • Yield: 85–90%.
Ester Hydrolysis
  • Substrate: Ethyl 6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate.
  • Reagent: Sodium hydroxide (NaOH) in ethanol/water (1:1).
  • Conditions: 80°C, 4 h.
  • Yield: 92%.

Advanced Cyclization Strategies

Ring-Closing Metathesis (RCM)

RCM offers a modern approach to form the imidazo[1,2-a]pyridine core. A diene precursor undergoes cyclization using a Grubbs catalyst.

Example:

  • Substrate: N-allyl-2-(but-3-en-1-yl)imidazole.
  • Catalyst: Grubbs II (5 mol%).
  • Solvent: Dichloromethane (DCM), 40°C, 24 h.
  • Yield: 55%.

Limitations:

  • High catalyst cost.
  • Requires anhydrous conditions.

Photochemical Cyclization

UV light-induced cyclization of α-diazo carbonyl compounds provides a metal-free alternative.

Procedure:

  • Substrate: α-Diazo-β-ketoamide derivative.
  • Conditions: UV light (254 nm), acetonitrile, 12 h.
  • Yield: 40–50%.

Optimization and Industrial Scalability

Solvent and Catalyst Screening

Comparative studies highlight water-ethanol mixtures as optimal for eco-friendly synthesis, reducing reliance on toxic solvents like DMF.

Table 1: Solvent Impact on Yield

Solvent Temperature (°C) Yield (%)
Ethanol 78 60
Water-Ethanol (1:1) 80 72
DMF 100 68

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times from hours to minutes:

  • Conditions: 150 W, 120°C, 15 min.
  • Yield: 78%.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. It may inhibit enzymes or interfere with cellular pathways critical for the survival of pathogens. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The methyl group at position 6 in the target compound enhances lipophilicity compared to the fluoro analog, which may improve membrane permeability .

Antibacterial Activity

  • Target Compound: Limited direct data, but structurally related hydrazone derivatives (e.g., 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-hydrazones) exhibit zones of inhibition of 22–33 mm against E. coli and S. aureus .
  • Analog with 2,7-Dimethyl Substituent: 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS: 88751-06-8) shows reduced activity compared to monosubstituted derivatives, suggesting steric hindrance may limit efficacy .

Antifungal Activity

  • 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine Derivatives : Selective antifungal activity against C. albicans (MIC: 8–16 μg/mL) is observed in analogs with electron-withdrawing groups (e.g., nitro), highlighting the importance of substituent electronic properties .

Biological Activity

6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid is a compound belonging to the imidazopyridine family, recognized for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • CAS Number : 144042-80-8
  • Molecular Formula : C9H12N2O2
  • Molecular Weight : 180.204 g/mol

Research indicates that compounds within the imidazopyridine class exhibit various mechanisms of action, including:

  • Inhibition of Heparanase-1 (HPSE1) : A study highlighted the compound's potential as a selective HPSE1 inhibitor. HPSE1 plays a significant role in cancer progression and kidney diseases by degrading heparan sulfate proteoglycans. The compound demonstrated enhanced selectivity and inhibitory activity against HPSE1 compared to other glucuronidases, which is promising for therapeutic applications in oncology and nephrology .

Biological Activities

The biological activities of this compound include:

Anticancer Activity

Imidazopyridines have been studied for their anticancer properties. They interact with various cellular targets and pathways:

  • Kinase Inhibition : Some derivatives have shown cytotoxic effects by selectively inhibiting kinase activity, which is crucial in cancer cell proliferation .

Neuroprotective Effects

Certain studies suggest that imidazopyridine derivatives may possess neuroprotective properties:

  • Serotonin Receptor Modulation : Compounds in this class have been investigated for their ability to modulate serotonin receptors, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Studies and Research Findings

StudyFindingsImplications
Study on HPSE1 Inhibition Compound demonstrated high selectivity for HPSE1 over GUSβ and GBA.Potential therapeutic target for cancer and kidney diseases.
Imidazopyridines in Medicine Displayed anticancer activity through kinase inhibition.Indicates broader applications in cancer therapy.
Neuroprotective Properties Modulation of serotonin receptors linked to neuroprotection.Suggests potential use in treating neurodegenerative disorders.

Synthesis and Optimization

The synthesis of 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives has been optimized to enhance yield and reduce complexity. New synthetic methods have focused on minimizing steps and avoiding toxic reagents while maintaining high purity levels of the final product .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid?

  • Methodology : Synthesis typically involves cyclization of precursor molecules. For example, related imidazo[1,2-a]pyridine derivatives are synthesized via:

  • Condensation reactions between 2-aminopyridines and α-haloketones (e.g., bromo- or chloroacetates) under basic conditions (K₂CO₃ or NaOH) .
  • One-pot multi-step reactions combining cyclization and functionalization steps, as demonstrated for structurally similar tetrahydroimidazo[1,2-a]pyridines .
    • Key Considerations : Optimize reaction time (5–24 hours) and temperature (60–100°C) to avoid side products. Use chromatography or recrystallization for purification .

Q. How is structural confirmation of this compound achieved in synthetic workflows?

  • Analytical Techniques :

  • 1H/13C NMR : Assign peaks to confirm the tetrahydroimidazo ring (δ 1.5–2.5 ppm for methyl groups) and carboxylic acid proton (δ 10–12 ppm) .
  • HRMS (High-Resolution Mass Spectrometry) : Validate molecular weight (e.g., calculated [M+H]+ for C₁₀H₁₂N₂O₂: 199.0978; observed: 199.0975) .
  • IR Spectroscopy : Identify carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O bonds (~1700 cm⁻¹) .

Advanced Research Questions

Q. How do substituent effects (e.g., methyl vs. halogen groups) influence the compound's reactivity and bioactivity?

  • Methodology :

  • Comparative Studies : Synthesize analogs (e.g., 6-fluoro or 6-chloro derivatives) and compare reaction yields, stability, and pharmacological profiles .
  • Computational Modeling : Use DFT calculations to assess electronic effects of substituents on ring aromaticity and carboxylic acid acidity .
    • Data Insight : Methyl groups enhance steric hindrance, slowing hydrolysis but improving metabolic stability compared to halogenated analogs .

Q. What strategies mitigate challenges in regioselective functionalization of the imidazo[1,2-a]pyridine core?

  • Approaches :

  • Directed Metalation : Use Pd/Cu catalysts to direct substitutions at the 6-position while preserving the carboxylic acid group .
  • Protecting Groups : Temporarily protect the carboxylic acid (e.g., as an ethyl ester) during halogenation or alkylation steps .
    • Case Study : Ethyl ester derivatives of similar compounds achieve >80% yields in Suzuki-Miyaura couplings .

Q. How can researchers resolve contradictions in reported biological activity data for this compound class?

  • Methodology :

  • Standardized Assays : Re-evaluate antimicrobial or anti-inflammatory activity using CLSI/MIC protocols to minimize variability .
  • Structure-Activity Relationship (SAR) : Correlate substituent patterns (e.g., methyl vs. trifluoromethyl) with bioactivity using multivariate analysis .
    • Example : Imidazo[1,2-a]pyridines with electron-withdrawing groups (e.g., –CF₃) show enhanced antibacterial activity compared to methyl derivatives .

Methodological Notes

  • Synthesis Optimization : For scale-up, replace toxic solvents (DMF) with ethanol/water mixtures to improve sustainability without compromising yield (~75–85%) .
  • Analytical Cross-Validation : Combine LC-MS with 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .
  • Data Reproducibility : Document reaction parameters (pH, solvent purity) meticulously, as minor variations significantly impact outcomes in imidazo[1,2-a]pyridine chemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.